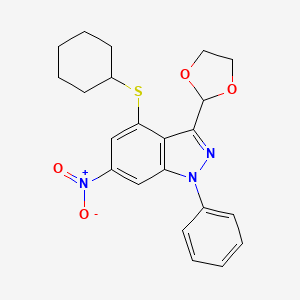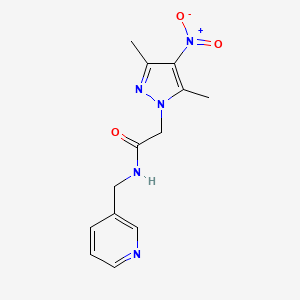
N-(5-chloro-2-pyridinyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
説明
N-(5-chloro-2-pyridinyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CP-945,598, is a synthetic compound that belongs to the class of pyrazole-based cannabinoid receptor antagonists. It was first synthesized by Pfizer in 2004 as a potential treatment for various neurological disorders, including pain, anxiety, and depression. The compound has attracted significant attention from the scientific community due to its unique mechanism of action and potential therapeutic applications.
作用機序
CP-945,598 acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including pain perception, mood, and appetite. By blocking the activity of CB1 receptors, CP-945,598 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects
CP-945,598 has been shown to produce a range of biochemical and physiological effects in animal models. It can reduce the release of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of neuroinflammation. In addition, it can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. These effects contribute to the compound's neuroprotective properties and potential therapeutic applications.
実験室実験の利点と制限
CP-945,598 has several advantages for use in laboratory experiments. It is a highly selective CB1 receptor antagonist, which means it can be used to study the specific role of CB1 receptors in various physiological processes. In addition, it has a relatively long half-life and can be administered orally, making it suitable for long-term studies in animal models.
However, there are also some limitations to using CP-945,598 in laboratory experiments. Its potency and efficacy can vary depending on the animal species and strain used, which can affect the validity and reproducibility of the results. In addition, its pharmacokinetics and pharmacodynamics have not been fully characterized, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on CP-945,598. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function in animal models.
Another area of interest is its potential as a treatment for drug addiction. CB1 receptors are involved in the regulation of the reward pathway in the brain, which plays a crucial role in drug addiction. By blocking the activity of CB1 receptors, CP-945,598 could potentially reduce drug-seeking behavior and prevent relapse.
Finally, there is also potential for the development of novel CB1 receptor antagonists based on the structure of CP-945,598. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to identify compounds with improved efficacy and selectivity.
Conclusion
CP-945,598 is a synthetic compound with unique pharmacological properties and potential therapeutic applications in various neurological disorders. Its selective antagonism of CB1 receptors and its neuroprotective and anti-inflammatory effects make it a promising candidate for further research. Future studies are needed to fully characterize its pharmacokinetics and pharmacodynamics and to investigate its potential therapeutic applications in various diseases.
科学的研究の応用
CP-945,598 has been extensively studied for its potential therapeutic applications in various neurological disorders. Several preclinical studies have demonstrated its efficacy in reducing pain, anxiety, and depression-like behaviors in animal models. In addition, it has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-7-4-10(17(19)20)15-16(7)6-11(18)14-9-3-2-8(12)5-13-9/h2-5H,6H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLBUAXPMNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606653.png)
![ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]nicotinate](/img/structure/B3606656.png)
![5-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3606664.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-chlorobenzoate](/img/structure/B3606678.png)
![N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3606682.png)
![4-ethyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3606684.png)
![2,5-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3606688.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3606694.png)
amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3606717.png)
![2-chloro-N-[1-(2-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3606718.png)
![3-[5-({2-imino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B3606731.png)